molecular formula C10H9NO4S B8407274 2-Methyl-4-cyano-5-methylsulphonylbenzoic acid

2-Methyl-4-cyano-5-methylsulphonylbenzoic acid

Cat. No. B8407274
M. Wt: 239.25 g/mol
InChI Key: HTVVTDRCVZXQDQ-UHFFFAOYSA-N
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Patent
US05849796

Procedure details

8.3 g of 2-methyl-4-chloro-5-methylsulphonylbenzoic acid are mixed together with 70 ml of N-methylpyrrolidone and 7.4 g of CuCN, and the whole is stirred at 150° for 3 days. The reaction mixture is then poured into 250 ml of water and working-up takes place in the customary manner. After recrystallization from methanol, 2-methyl-4-cyano-5-methylsulphonylbenzoic acid is obtained, m.p. 248°-249°.
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
CuCN
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[C:9](Cl)[C:8]([S:12]([CH3:15])(=[O:14])=[O:13])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH3:16][N:17]1CCCC1=O.C([Cu])#N>O>[CH3:1][C:2]1[CH:10]=[C:9]([C:16]#[N:17])[C:8]([S:12]([CH3:15])(=[O:14])=[O:13])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
8.3 g
Type
reactant
Smiles
CC1=C(C(=O)O)C=C(C(=C1)Cl)S(=O)(=O)C
Name
Quantity
70 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Name
CuCN
Quantity
7.4 g
Type
reactant
Smiles
C(#N)[Cu]
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the whole is stirred at 150° for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After recrystallization from methanol

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
CC1=C(C(=O)O)C=C(C(=C1)C#N)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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